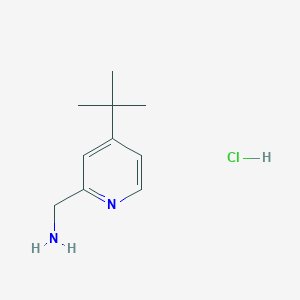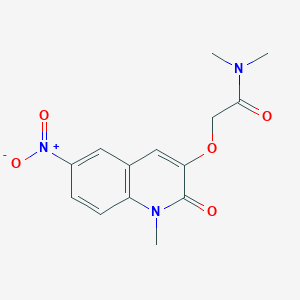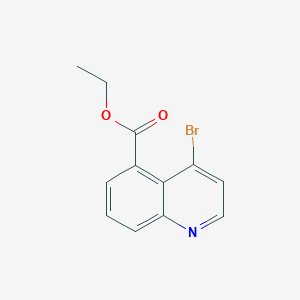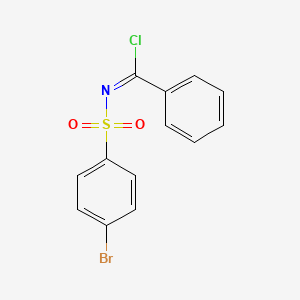![molecular formula C10H10O B13653902 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethanone is a unique organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene under specific conditions. The reaction is carried out in the presence of a Grignard reagent, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s bicyclic structure allows it to fit into unique binding sites, making it a versatile molecule in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone stands out due to its unique bicyclic structure. Similar compounds include:
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: This compound shares a similar bicyclic core but differs in its functional groups and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: Another related compound used in organic synthesis.
The uniqueness of 1-(Bicyclo[42
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethanone |
InChI |
InChI=1S/C10H10O/c1-7(11)9-4-2-8-3-5-10(8)6-9/h2,4,6H,3,5H2,1H3 |
InChI-Schlüssel |
SEDCRTYYTGWRHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(CC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


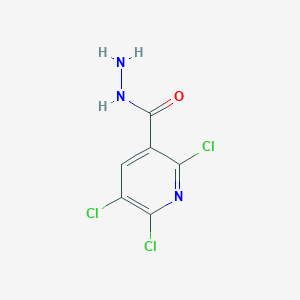
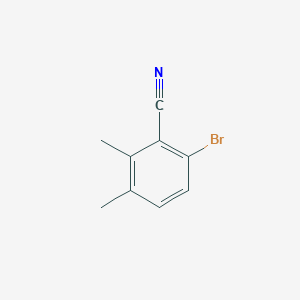
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)
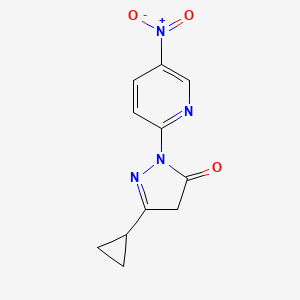
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
